molecular formula C19H29N3O3 B5051058 ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate

ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate

Cat. No. B5051058
M. Wt: 347.5 g/mol
InChI Key: LHKKRXUSZZMBGE-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate, commonly known as piperazine analog, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family, which is known for its diverse pharmacological properties. Piperazine analogs have been reported to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate involves its interaction with the 5-HT1A receptor. The compound acts as a selective antagonist for this receptor, which is located in the central nervous system. By blocking the activity of the 5-HT1A receptor, ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to changes in mood, anxiety, and stress levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the binding of serotonin to the 5-HT1A receptor, leading to a decrease in the release of this neurotransmitter. In vivo studies have shown that ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate can modulate the activity of the central nervous system, leading to changes in mood, anxiety, and stress levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of modulating this receptor on neurotransmitter release and synaptic plasticity. However, one of the limitations of using piperazine analogs such as ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate is their potential for off-target effects. These compounds have been reported to interact with other receptors in the central nervous system, leading to unintended effects.

Future Directions

There are several future directions for research on ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate and other piperazine analogs. One area of interest is the development of more selective compounds that target specific subtypes of the 5-HT1A receptor. This could lead to the development of more effective treatments for mood and anxiety disorders. Another area of interest is the study of the long-term effects of modulating the 5-HT1A receptor on synaptic plasticity and neurogenesis. This could provide insights into the mechanisms underlying the therapeutic effects of piperazine analogs. Finally, there is a need for more studies on the safety and toxicity of these compounds, particularly in the context of long-term use.

Synthesis Methods

The synthesis of ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate can be achieved through a multi-step process. The first step involves the reaction of 4-methoxyphenylpiperazine with ethyl chloroformate to produce the intermediate ethyl 4-(4-methoxyphenyl)-1-piperazinecarboxylate. The intermediate is then treated with piperidine to form the final product, ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate has been widely used in scientific research due to its potential applications in the field of neuroscience. The compound has been reported to act as a selective antagonist for the 5-HT1A receptor, which plays an important role in regulating mood, anxiety, and stress. Studies have shown that piperazine analogs, including ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate, can modulate the activity of the 5-HT1A receptor, leading to changes in neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-3-25-19(23)22-10-8-17(9-11-22)21-14-12-20(13-15-21)16-4-6-18(24-2)7-5-16/h4-7,17H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKKRXUSZZMBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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